REACTION_CXSMILES
|
[CH:1]1N=C[N:3]([C:6]([N:8]2[CH:12]=[N:11][CH:10]=[CH:9]2)=[O:7])[CH:2]=1.[Cl-].[CH3:14][C:15](=[CH2:22])[C:16]([O:18]CC[NH3+])=[O:17]>O1CCCC1>[N:8]1([C:6]([NH:3][CH2:2][CH2:1][O:18][C:16](=[O:17])[C:15]([CH3:22])=[CH2:14])=[O:7])[CH:9]=[CH:10][N:11]=[CH:12]1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17 °C
|
Type
|
CUSTOM
|
Details
|
After about 3 h of stirring at about 23° C. the suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Upon partial dissolution the suspension
|
Type
|
ADDITION
|
Details
|
were added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
under cooling on ice in several portion during about 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at about 23° C
|
Type
|
CUSTOM
|
Details
|
A yellow suspension was obtained
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Type
|
WASH
|
Details
|
The filter cake was washed with THF
|
Type
|
ADDITION
|
Details
|
To the clear yellow filtrate about 300 mg phenothiazine were added
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
A clear orange viscous resin was obtained
|
Type
|
ADDITION
|
Details
|
(containing traces of residual solvent)
|
Type
|
CUSTOM
|
Details
|
Yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |